- Studies on synthesis and antihypertensive activity of amlodipine derivativesZhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417,
Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline structure
Productnaam:2-Mercaptothiazoline
2-Mercaptothiazoline Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Mercaptothiazoline
- 2-Thiazolinethiol
- Mercaptothiazoline
- thiazolidine-2-thione
- 2-Thiazoline-2-thiol
- 2-Mercapto-2-thiazoline
- 2-Thiazolidinethione
- 2-mercapto-4,5-dihydro-1,3-thiazole
- 2-mercapto-4,5-dihydro-thiazole
- 2-mercapto-thiazoline
- 2-Thiothiazolidone
- 2-Thiothiazoline
- 4,5-dihydro-1,3-thiazole-2-thiole
- H4MT
- Metabasal
- sancelent2mt
- Tetrahydrothiaz
- Thyroidan
- wr305
- 1,3-Thiazolidine-2-thione
- 4,5-dihydrothiazole-2-thiol
- 2-Thiozolidinethione
- 2-Thiazolidenethione
- Sancelent 2MT
- 4,5-Dihydro-2-mercaptothiazole
- Tetrahydrothiazole-2-thione
- 2(3H)-Thiazolethione, 4,5-dihydro-
- Thiazoline-2-thiol
- WR 305
- 4,5-Dihydro-1,3-thiazole-2-thiol
- 2-Mercapto-.DELTA.2-thiazoline
- Dihydro-2-thiazolethiol
- 1,3-Thiazolidin-2-thione
- 2-Mercapto-4,5-dihydrothiazole
- 2-Mercapto-Δ2-thiazoline
- 5-Isothiazolidinethione
- NSC 680
- Δ2-Thiazoline-2-thiol
- UPA7Y8938Q
- 2(3H)-Thiazolethione,5-dihydro-
- 25377-76-8
- 2-mercapto-1,3-thiazoline
- BBL027511
- 4,5-dihydro-2-mercapto-thiazole
- EN300-21459
- E77124
- A845606
- 4,5-Dihydro-thiazole-2-thiol
- DB-222217
- 96-53-7
- MFCD00126013
- WLN: T5M CS BHJ BSH
- AKOS000119225
- AKOS003622202
- 134469-06-0
- .DELTA.2-THIAZOLINE-2-THIOL
- SY353155
- SCHEMBL34680
- STL264201
- 2-thiazolidine thione
- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
- UNII-UPA7Y8938Q
- NSC680
- AI3-00986
- EINECS 246-918-7
- THIAZOLIDINE,2-THIONE
- Thiazolidin-2-thione
- mercapto-thiazoline
- CHEMBL2398099
- 2-Thiazoline-2-thiol,2-Mercaptothiazoline
- W-100141
- CS-0008464
- F0001-2300
- M0065
- 2-Thiazolethiol, dihydro-
- 4,5-Dihydro-1,3-thiazole-2-thiol #
- VS-08557
- EINECS 202-512-1
- 2-Thiazoline-2-thiol, 98%
- USAF A-10211
- AKOS025243618
- Dihydrothiazole-2-thiol
- NSC-680
- NS00021409
- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
- DTXSID3059133
-
- MDL: MFCD00126013
- Inchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
- InChI-sleutel: WGJCBBASTRWVJL-UHFFFAOYSA-N
- LACHT: S=C1NCCS1
- BRN: 106332
Berekende eigenschappen
- Exacte massa: 118.986342g/mol
- Oppervlakte lading: 0
- XLogP3: 0.9
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 0
- Monoisotopische massa: 118.986342g/mol
- Monoisotopische massa: 118.986342g/mol
- Topologisch pooloppervlak: 69.4Ų
- Zware atoomtelling: 6
- Complexiteit: 71.2
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 2
Experimentele eigenschappen
- Kleur/vorm: Light brown, white solid, foul smelling.
- Dichtheid: 1.235 (estimate)
- Smeltpunt: 104.0 to 107.0 deg-C
- Kookpunt: 188.9°C at 760 mmHg
- Vlampunt: 68.1ºC
- Brekindex: 1.4826 (estimate)
- PH: 6-7 (10g/l, H2O, 20℃)
- Waterverdelingscoëfficiënt: Soluble in hot water
- PSA: 69.42000
- LogboekP: 0.93650
- FEMA: 3291
- Oplosbaarheid: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.
2-Mercaptothiazoline Beveiligingsinformatie
-
Symbool:
- Prompt:dangerous
- Signaalwoord:Danger
- Gevaarverklaring: H301
- Waarschuwingsverklaring: P301+P310
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
- WGK Duitsland:3
- Code gevarencategorie: 22
- Veiligheidsinstructies: S24/25
- RTECS:XJ6122000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Sealed in dry,Room Temperature(BD76285)
- Gevaarklasse:6.1
- TSCA:Yes
- Verpakkingsgroep:III
- Risicozinnen:R22
- PackingGroup:III
- Veiligheidstermijn:6.1(b)
2-Mercaptothiazoline Douanegegevens
- HS-CODE:2942000000
- Douanegegevens:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Mercaptothiazoline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24807-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-02-14 | |
Enamine | EN300-21459-0.05g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M496A-25g |
2-Mercaptothiazoline |
96-53-7 | 98% | 25g |
¥91.0 | 2022-05-30 | |
Enamine | EN300-21459-1.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 1.0g |
$24.0 | 2023-07-10 | |
Ambeed | A622122-25g |
4,5-Dihydrothiazole-2-thiol |
96-53-7 | 95% | 25g |
$11.0 | 2025-02-25 | |
Life Chemicals | F0001-2300-2.5g |
2-Mercaptothiazoline |
96-53-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB177955-100 g |
2-Mercaptothiazoline, 97%; . |
96-53-7 | 97% | 100 g |
€57.20 | 2023-07-20 | |
Enamine | EN300-21459-10.0g |
4,5-dihydro-1,3-thiazole-2-thiol |
96-53-7 | 95% | 10.0g |
$27.0 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |
2-Mercaptothiazoline |
96-53-7 | 98% | 500g |
¥276 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |
2-Mercaptothiazoline |
96-53-7 | 98% | 100g |
¥60 | 2024-07-19 |
2-Mercaptothiazoline Productiemethode
Synthetic Routes 1
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Synthesis of chrysanthemic amide containing lidinone-ringYouji Huaxue, 2001, 21(5), 380-382,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sulfuric acid ; 0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
Referentie
- Method for synthesizing Tebipenem intermediate, China, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Sulfuric acid ; 20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Referentie
- A study of synthesis of 2-mercaptothiazolineChongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ; 5 h, 80 °C
Referentie
- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenesOrganic & Biomolecular Chemistry, 2018, 16(3), 402-413,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Two one-step methods for the synthesis of 2-thiazolidinethioneHuaxue Shiji, 2000, 22(6),,
Synthetic Routes 9
Synthetic Routes 10
Reactievoorwaarden
1.1 Solvents: Water
Referentie
- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivativesZhurnal Obshchei Khimii, 1958, 28, 2998-3004,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C
Referentie
- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Semicarbazide Solvents: Methanol , Dichloromethane
Referentie
- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazideJournal of Chemical Research, 1988, (8), 256-7,
Synthetic Routes 14
Reactievoorwaarden
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ; 6 h, 130 °C
Referentie
- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thionesWuli Huaxue Xuebao, 2018, 34(8), 952-958,
Synthetic Routes 15
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; 16 h, 100 °C; 100 °C → rt
Referentie
- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and AziridinesEuropean Journal of Organic Chemistry, 2009, (33), 5841-5846,
Synthetic Routes 17
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ; < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
Referentie
- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activityYouji Huaxue, 2008, 28(4), 617-621,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, 40 - 50 °C
Referentie
- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activitiesChemical Research in Chinese Universities, 2011, 27(3), 431-434,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological ImportanceJournal of Heterocyclic Chemistry, 2014, 51,,
2-Mercaptothiazoline Raw materials
- Cysteamine
- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-
- Sodium Ethylxanthate (~90%)
- 2-Aminoethyl hydrogen sulfate
- Thiazole, 2,2′-dithiobis[2,5-dihydro-
- Taurine
- 2-Aminoethan-1-ol hydrochloride
2-Mercaptothiazoline Preparation Products
2-Mercaptothiazoline Gerelateerde literatuur
-
1. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analoguesFranco Cristiani,Francesco A. Devillanova,Gaetano Verani J. Chem. Soc. Perkin Trans. 2 1977 324
-
Monize M. da Silva,Mariana S. de Camargo,Rodrigo S. Correa,Silvia Castelli,Rone A. De Grandis,Jessica E. Takarada,Eliana A. Varanda,Eduardo E. Castellano,Victor M. Deflon,Marcia R. Cominetti,Alessandro Desideri,Alzir A. Batista Dalton Trans. 2019 48 14885
-
3. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479
-
Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579
-
5. Studies on the structure of some derivatives of 1,3-thiazolidine-2-thione and Δ2-1,3-thiazoline-2-thiolEiichi Fujita,Yoshimitsu Nagao,Kaoru Seno,Sachiko Takao,Tadayo Miyasaka,Michio Kimura,William H. Watson J. Chem. Soc. Perkin Trans. 1 1981 914
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline

Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek